molecular formula C6H7BrN2O2S B3039257 3-Amino-4-bromobenzenesulfonamide CAS No. 100367-90-6

3-Amino-4-bromobenzenesulfonamide

Cat. No. B3039257
CAS RN: 100367-90-6
M. Wt: 251.1 g/mol
InChI Key: AUFMHQSAEAOXHZ-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzenesulfonamide is a chemical compound . It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities .


Synthesis Analysis

Sulfonamides, including this compound, can be synthesized through various methods. One common method involves the amidation reaction . The intermediate formed gives 4-acetamidobenzenesulphonamide in the presence of ammonia. The final step of the synthesis involves hydrolysis in acidic medium to form 4-aminobenzenesulfonamide .


Molecular Structure Analysis

The molecular formula of this compound is C6H7BrN2O2S . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Chemical Reactions Analysis

Sulfonamides, including this compound, can participate in various chemical reactions. For instance, 4-Bromobenzenesulfonamide was used as a reagent in the preparation of cobalt (III) complexes of N,R-sulfonyldithiocarbimate anion .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 251.101 Da . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Abilities

  • Synthesis and Properties for Photodynamic Therapy : The synthesis and characterization of zinc phthalocyanine compounds substituted with 3-amino-4-bromobenzenesulfonamide derivatives show promising properties for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization

  • Chemical Synthesis and Resolution : The chemical synthesis and resolution of this compound derivatives have been explored, demonstrating their potential in various chemical processes. These synthesis methods are critical for developing new compounds with specific properties (Schramm & Christoffers, 2009).

Photophysicochemical Properties

  • Investigation of Photophysicochemical Properties : Studies on zinc(II) phthalocyanine with this compound derivatives have provided insights into their photophysical and photochemical properties. These properties are crucial for applications in photocatalytic processes, offering potential uses in various industrial and environmental applications (Öncül, Öztürk, & Pişkin, 2021).

Cancer Treatment and Antitumor Activity

  • Antitumor Sulfonamides : Compounds from sulfonamide-focused libraries, including those with this compound structures, have shown promise in antitumor screens. These compounds have progressed to clinical trials as potent cell cycle inhibitors and have the potential to disrupt tumor growth and development (Owa et al., 2002).

Molecular and Structural Studies

  • Molecular Docking and Structural Characterization : Research involving molecular docking and structural characterization of this compound derivatives has been conducted to understand their interaction with biological systems. These studies are fundamental in drug discovery and development, particularly for targeting specific receptors or enzymes in medical treatments (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Solubility and Solution Thermodynamics

  • Solubility and Thermodynamics Studies : The solubility and solution thermodynamics of this compound in various solvents have been determined, providing valuable data for its application in chemical and pharmaceutical formulations (Asadi, Kodide, Kota, & Thati, 2020).

Mechanism of Action

Target of Action

The primary target of 3-Amino-4-bromobenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, which disrupts its normal function .

Biochemical Pathways

The inhibition of CA IX by this compound affects the tumor cells’ metabolism . Specifically, it disrupts the shift of tumor cells to anaerobic glycolysis, a process that is often observed in hypoxic tumor environments . This disruption can lead to a significant modification in pH within the tumor environment .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body . These properties greatly impact the bioavailability of a drug, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of CA IX by this compound has been shown to have antiproliferative effects . Specifically, certain derivatives of the compound have shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, these derivatives have shown remarkable selectivity for CA IX over CA II .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH of the tumor environment . Additionally, the compound’s action can be influenced by the presence of other compounds, such as organoboron reagents, which are often used in Suzuki–Miyaura (SM) coupling reactions .

Safety and Hazards

While specific safety and hazard information for 3-Amino-4-bromobenzenesulfonamide was not found, it’s worth noting that sulfonamides in general can cause various side effects including diseases of the digestive and respiratory tracts . They may also cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

properties

IUPAC Name

3-amino-4-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFMHQSAEAOXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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